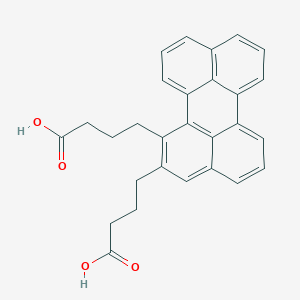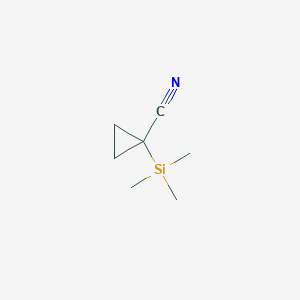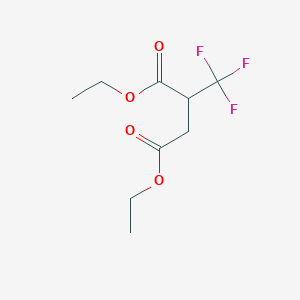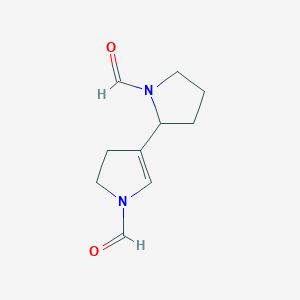
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring fused with a dihydropyrrole ring, both of which are functionalized with formyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina can yield pyrrolidine derivatives . Further functionalization of these derivatives can lead to the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous tube or tube bundle reactors operated in the cycle gas method. The reaction is carried out in the liquid phase, and the product is obtained after multistage purification and separation by extractive and azeotropic distillation .
化学反应分析
Types of Reactions
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The formyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine and dihydropyrrole derivatives, such as:
- Pyrrolidine
- Pyrroline
- Pyrrolizidine
Uniqueness
What sets 4-(1-Formylpyrrolidin-2-yl)-2,3-dihydro-1H-pyrrole-1-carbaldehyde apart is its dual formyl functionalization and the fusion of pyrrolidine and dihydropyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
93172-23-7 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
4-(1-formylpyrrolidin-2-yl)-2,3-dihydropyrrole-1-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c13-7-11-5-3-9(6-11)10-2-1-4-12(10)8-14/h6-8,10H,1-5H2 |
InChI 键 |
BHRDOAUHWVDPJK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C=O)C2=CN(CC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)

![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
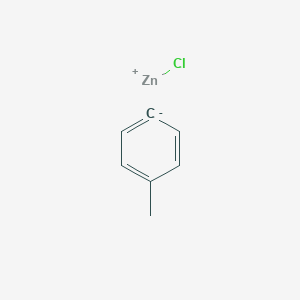
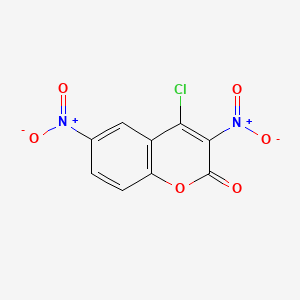
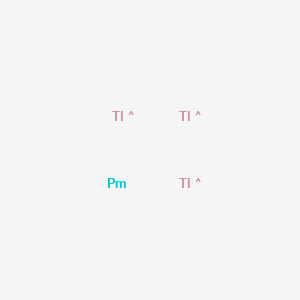

![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-cyclohexylurea](/img/structure/B14367532.png)
![5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B14367534.png)

